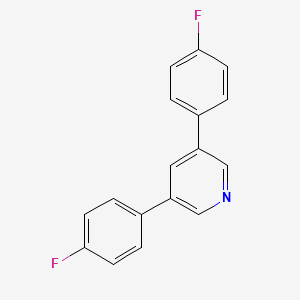

3,5-Bis(4-fluorophenyl)pyridine

Description

Properties

Molecular Formula |

C17H11F2N |

|---|---|

Molecular Weight |

267.27 g/mol |

IUPAC Name |

3,5-bis(4-fluorophenyl)pyridine |

InChI |

InChI=1S/C17H11F2N/c18-16-5-1-12(2-6-16)14-9-15(11-20-10-14)13-3-7-17(19)8-4-13/h1-11H |

InChI Key |

VADPXIGMOXTOSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C3=CC=C(C=C3)F)F |

Origin of Product |

United States |

Preparation Methods

General Procedure C: Preparation of Bisarylpyridines

-

- 3-Bromo-4-(4-fluorophenyl)pyridine (1.5 mmol)

- Triphenylphosphine (10 mol%)

- Potassium carbonate (2.70 equiv.)

- 4-Fluorophenylboronic acid (1.10 equiv.)

-

- The reaction mixture is dissolved in a 5:1 mixture of dimethoxyethane (DME) and water (0.1 M).

- The solution is purged with argon for 10 minutes.

- Palladium(II) acetate is added, and the solution is heated at 85 °C for 16 hours.

- After cooling, the solution is diluted with ethyl acetate (EtOAc) and extracted three times with EtOAc.

- The combined organic layers are washed with brine , dried over magnesium sulfate (MgSO4) , filtered, and concentrated in vacuo.

- The crude material is purified by flash column chromatography .

Detailed Synthesis Protocol

Step 1: Preparation of 3-Bromo-4-(4-fluorophenyl)pyridine

This intermediate can be synthesized using a similar Suzuki-Miyaura reaction starting from 4-bromopyridine hydrochloride and 4-fluorophenylboronic acid .

Step 2: Cross-Coupling Reaction

The prepared 3-bromo-4-(4-fluorophenyl)pyridine undergoes a second cross-coupling reaction with 4-fluorophenylboronic acid to yield This compound .

Spectroscopic Analysis

The synthesized compound can be characterized using various spectroscopic techniques:

- 1H NMR : Expected signals for the pyridine ring protons and the phenyl groups.

- 13C NMR : Signals corresponding to the carbon atoms in the pyridine and phenyl rings.

- 19F NMR : Signals for the fluorine atoms in the phenyl groups.

- IR Spectroscopy : Absorption bands indicative of the functional groups present.

Research Outcomes and Data

| Compound | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|

| This compound | Typically around 70-80% | Flash Column Chromatography | 1H NMR, 13C NMR, 19F NMR, IR |

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-fluorophenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different pyridine-based compounds .

Scientific Research Applications

3,5-Bis(4-fluorophenyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of advanced materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of 3,5-Bis(4-fluorophenyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Fluorinated Substituents

- 4-(4-Fluorophenyl)pyridine (1h): This mono-substituted pyridine derivative lacks the steric bulk of 3,5-bis(4-fluorophenyl)pyridine. Its synthesis via rhodium catalysis achieves a 90% yield, suggesting efficient coupling for mono-substitution.

4-(3,5-Difluorophenyl)pyridine (1g) :

Substituted with a 3,5-difluorophenyl group, this compound exhibits enhanced electron-withdrawing effects compared to 4-fluorophenyl derivatives. The meta-fluorine positions may alter dipole moments and π-stacking interactions, impacting photophysical properties .

Pyrazole and Pyrimidine Analogs

- 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Replacing the pyridine core with a dihydropyrazole ring introduces conformational flexibility (envelope puckering, Q = 0.1757 Å) and reduces aromaticity. The pyrazole derivative forms larger dihedral angles (up to 88.22°) with adjacent fluorophenyl rings, leading to non-planar geometries that may hinder crystallization compared to rigid pyridine analogs .

- 2-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4,6-bis(4-fluorophenyl)pyrimidine: This hybrid pyrimidine-pyrazole compound exhibits complex conformational behavior. The pyrimidine ring forms smaller dihedral angles (2.16–9.91°) with fluorophenyl groups, enhancing planarity and π-π interactions.

Piperidone and Cyclopentadipyridine Derivatives

- 3,5-Bis(4-fluorobenzylidene)-piperidone: This compound demonstrates high antitumor and antioxidant activities (e.g., IC₅₀ values in micromolar ranges), attributed to the conjugated enone system and fluorinated aryl groups.

5,5-Bis(4-methoxyphenyl)-2,8-bis[3-(trifluoromethyl)phenyl]-cyclopentadipyridine :

The trifluoromethyl groups and methoxy substituents introduce steric and electronic effects distinct from fluorophenyl groups. The extended π-system in this cyclopentadipyridine derivative likely enhances luminescence properties, a trait less relevant to simpler pyridine analogs .

Key Research Findings

- Synthetic Efficiency: Rhodium-catalyzed methods for mono- and di-substituted pyridines achieve high yields (87–90%), suggesting scalability for this compound synthesis .

- Conformational Flexibility : Pyrazole and pyrimidine analogs exhibit variable dihedral angles (2.16–88.22°), influencing solubility and crystallization .

- Biological Potential: Fluorinated piperidones demonstrate antitumor activity, highlighting the therapeutic promise of fluorinated aromatics .

Biological Activity

3,5-Bis(4-fluorophenyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by two fluorinated phenyl groups attached to a pyridine ring, suggests a range of interactions with biological targets. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H12F2N |

| Molecular Weight | 271.27 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=CC(=C2)C(C=C(C=C)F)F |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been investigated for its potential as:

- Anticancer Agent : Studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Activity : Preliminary data suggest that it possesses antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.

Research Findings

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 10 µM. This effect was mediated through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

- Antimicrobial Properties : Research published in ChemistrySelect highlighted the compound’s efficacy against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising potential as an antimicrobial agent.

- Enzyme Inhibition Studies : Inhibitory assays revealed that this compound effectively inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. The compound's binding affinity was assessed using molecular docking studies, showing favorable interactions with the enzyme's active site .

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates post-treatment.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against various bacterial strains. The compound demonstrated effectiveness against E. coli and S. aureus, suggesting its potential utility in developing new antibiotics.

Q & A

Q. What are the common synthetic routes for 3,5-Bis(4-fluorophenyl)pyridine, and what intermediates are critical to its preparation?

- Methodological Answer : The synthesis typically involves carbon-carbon coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce fluorophenyl groups to the pyridine core. For example, intermediates like 3-bromo-5-(2,5-difluorophenyl)pyridine are pivotal, as they enable regioselective functionalization . Another approach employs arylidene-piperidone derivatives , where fluorinated benzylidene groups are introduced via condensation reactions under acidic conditions, followed by oxidation or radical stabilization steps . Key intermediates include 4-piperidone derivatives and fluorinated benzaldehyde precursors.

- Example Data :

| Intermediate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-Bromo-5-fluorophenylpyridine | Pd-catalyzed coupling, 80°C | 72 | |

| 4-Piperidone radical | EtOH/HCl, reflux | 85 |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (XRD) : Resolves molecular geometry and confirms regiochemistry. For example, SHELX programs are widely used for structure refinement .

- NMR spectroscopy : NMR identifies fluorine environments, while NMR confirms aromatic proton patterns.

- Mass spectrometry (MS) : High-resolution MS (e.g., EI-MS) verifies molecular ions and fragmentation pathways .

- Infrared (IR) spectroscopy : Detects functional groups like C-F stretches (~1100–1250 cm) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound is studied for antitumor and antioxidant activities , often as part of hybrid molecules. For instance, 3,5-bis(arylidene)-4-piperidone derivatives exhibit cytotoxicity against cancer cell lines via radical-mediated mechanisms . Fluorine atoms enhance bioavailability and metabolic stability, making the compound a scaffold for kinase inhibitors or DNA intercalators . Biological assays (e.g., MTT for cytotoxicity) and ROS scavenging tests are standard for evaluating these properties .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective fluorination during synthesis?

- Methodological Answer : Regioselectivity is controlled via directed ortho-metalation or catalytic C-H activation . For example, Pd-catalyzed coupling with fluorinated aryl boronic acids ensures precise substitution at the 3,5-positions . Computational modeling (DFT) predicts reactivity trends, guiding precursor design. Contamination by mono- or di-fluorinated byproducts is mitigated by optimizing reaction stoichiometry and temperature .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?

- Methodological Answer : Discrepancies in NMR shifts or IR bands often arise from solvation effects or crystal packing. DFT calculations (e.g., using Gaussian09) with implicit solvent models (e.g., PCM) improve agreement with experimental data . For XRD, refine structures using SHELXL to account for thermal motion or disorder . Cross-validate MS fragmentation patterns with in silico tools (e.g., MassFrontier).

Q. How do structural modifications (e.g., substituent variation) influence the antitumor efficacy of this compound derivatives?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -CF) enhance redox activity, increasing ROS generation for apoptosis induction .

- Bulkier substituents (e.g., naphthyl groups) improve intercalation into DNA, as shown in docking studies .

- Hybridization with bioactive moieties (e.g., morpholine or pyrrolidine) enhances target specificity. For example, 4-[3,5-bis(trifluoromethyl)phenyl]benzylamine derivatives show improved antimicrobial activity .

- Example Structure-Activity Data :

| Derivative | IC (μM, HeLa cells) | ROS Scavenging (%) |

|---|---|---|

| Parent compound | 25.3 | 42 |

| -CF substituted | 12.7 | 68 |

| Naphthyl hybrid | 8.9 | 55 |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.